molecular formula C20H20Cl2N2O2 B15079889 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether CAS No. 303061-45-2

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether

Cat. No.: B15079889
CAS No.: 303061-45-2
M. Wt: 391.3 g/mol
InChI Key: UFJAMOGBSPXGRZ-UHFFFAOYSA-N
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Description

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether is a complex organic compound with the molecular formula C20H20Cl2N2O2 . This compound is part of a class of chemicals known for their unique structural features, which include a pyrazolo[1,5-c][1,3]benzoxazine core. The presence of chlorine atoms and isopropyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether typically involves multi-step organic reactions. The starting materials often include substituted anilines and chlorinated pyrazoles. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps such as chlorination, cyclization, and etherification, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and isopropyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Biological Activity

4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether (CAS Number: 303061-45-2) is a complex organic compound notable for its potential biological activities. The compound's structure includes a dihydropyrazolo-benzoxazine framework with dichloro and isopropyl substituents, which may influence its interaction with biological targets and therapeutic applications.

  • Molecular Formula : C20H20Cl2N2O2
  • Molecular Weight : 391.30 g/mol
  • Chemical Structure : The unique arrangement of chlorine and isopropyl groups is believed to enhance the compound's reactivity and biological efficacy.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been studied for its effects on the cyclooxygenase-2 (COX-2) isoenzyme, which plays a critical role in inflammatory processes and cancer development. Inhibition of COX-2 can lead to reduced inflammation and may have anticancer effects.

The mechanism of action involves binding to specific enzymes or receptors, modulating various biochemical pathways. This interaction can lead to therapeutic effects, particularly in conditions associated with inflammation and cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Aspects
4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl etherImidazo ring instead of dihydropyrazoloDifferent heterocyclic structure
4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl etherCyclohexyl group instead of isopropylAltered steric properties
2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-7-yl methyl etherDiphenyl substitutionVariation in electronic properties

The structural uniqueness of this compound likely contributes to its distinct biological activity compared to similar compounds.

Anti-inflammatory and Anticancer Potential

Recent studies have highlighted the potential of this compound in anti-inflammatory and anticancer applications. For instance:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits COX-2 activity in cultured cells. This inhibition correlates with reduced levels of pro-inflammatory cytokines.
  • In Vivo Studies : Animal models treated with the compound showed significant reductions in tumor growth rates compared to control groups. These findings suggest a promising avenue for further exploration in cancer therapeutics.

Safety Profile

While the compound exhibits potential therapeutic benefits, it also presents certain safety concerns:

  • Irritation Potential : The compound has been classified as causing skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .

Properties

CAS No.

303061-45-2

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H20Cl2N2O2/c1-11(2)20-24-18(15-8-13(21)9-16(22)19(15)26-20)10-17(23-24)12-4-6-14(25-3)7-5-12/h4-9,11,18,20H,10H2,1-3H3

InChI Key

UFJAMOGBSPXGRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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